molecular formula C14H14ClN3O2S B7497930 1-(3-Chlorophenyl)-3-[(5-ethylfuran-2-carbonyl)amino]thiourea

1-(3-Chlorophenyl)-3-[(5-ethylfuran-2-carbonyl)amino]thiourea

Cat. No.: B7497930
M. Wt: 323.8 g/mol
InChI Key: VBLWOCQNSSPQRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-3-[(5-ethylfuran-2-carbonyl)amino]thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use in a variety of research applications.

Mechanism of Action

The exact mechanism of action of 1-(3-Chlorophenyl)-3-[(5-ethylfuran-2-carbonyl)amino]thiourea is still not fully understood. However, researchers believe that this compound may work by inhibiting certain enzymes or proteins within the body, which could have a range of potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that this compound can have a range of biochemical and physiological effects within the body. These effects may include changes in gene expression, alterations in protein synthesis, and changes in cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-Chlorophenyl)-3-[(5-ethylfuran-2-carbonyl)amino]thiourea in lab experiments is its unique chemical structure, which allows it to interact with a wide range of biological molecules. However, there are also some limitations to using this compound, including its potential toxicity and the need for specialized equipment and expertise to work with it safely.

Future Directions

There are many potential future directions for research involving 1-(3-Chlorophenyl)-3-[(5-ethylfuran-2-carbonyl)amino]thiourea. Some possible areas of future research include further exploration of its mechanism of action, development of new drugs and therapies based on this compound, and investigation of its potential use in other areas of scientific research.

Synthesis Methods

The synthesis of 1-(3-Chlorophenyl)-3-[(5-ethylfuran-2-carbonyl)amino]thiourea is a complex process that requires specialized knowledge and expertise in organic chemistry. The most common method for synthesizing this compound is through a multi-step process that involves the use of various reagents and catalysts.

Scientific Research Applications

1-(3-Chlorophenyl)-3-[(5-ethylfuran-2-carbonyl)amino]thiourea has a wide range of potential applications in scientific research. One of the most promising areas of research involves the study of its mechanism of action and its potential use in the development of new drugs and therapies.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[(5-ethylfuran-2-carbonyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c1-2-11-6-7-12(20-11)13(19)17-18-14(21)16-10-5-3-4-9(15)8-10/h3-8H,2H2,1H3,(H,17,19)(H2,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLWOCQNSSPQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C(=O)NNC(=S)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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